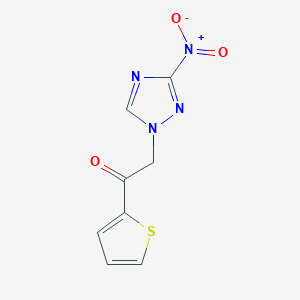

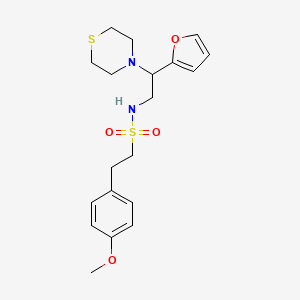

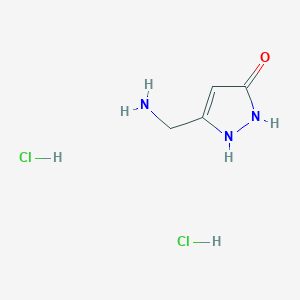

N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various N-substituted benzenesulfonamides has been explored in several studies, with the aim of creating compounds with high biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro and in vivo potency, as demonstrated by their ability to increase kynurenic acid concentration in the hippocampal fluid of rats . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists involved the identification of a novel scaffold for PR antagonists, with the potential for further modification to create selective PR modulators . The synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors also resulted in compounds with higher in vitro activity than their glycine derivative counterparts .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various techniques, including X-ray crystallography and computational methods. For example, the binding of N-substituted benzenesulfonamides to human carbonic anhydrase isoform II was elucidated through X-ray crystallographic studies, revealing insights into their inhibition mechanism . The Schiff base compound (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide was characterized by spectroscopic methods and single-crystal X-ray diffraction, with quantum chemical calculations providing further understanding of its molecular properties .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been investigated in various studies. For instance, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with different reagents led to the formation of novel sulfonamide derivatives, some of which exhibited significant in vitro antitumor activity . The synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved the preparation of key intermediates from substituted benzaldehydes, resulting in compounds with cytotoxic activities and potential as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzenesulfonamides are closely related to their biological activities. For example, the benzenesulfonamide derivatives incorporating flexible triazole moieties were found to be highly effective carbonic anhydrase inhibitors, with some showing significant intraocular pressure lowering activity in an animal model of glaucoma . The study of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide revealed characteristic features of benzenesulfonamide derivatives, such as the twisted conformation of the N-phenyl rings and the formation of dimers via hydrogen bonds in the crystal structure .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

Kynurenine Pathway Enzyme Inhibitors : A study by Röver et al. (1997) described the synthesis and biochemical evaluation of N-substituted benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. These compounds were shown to increase kynurenic acid in the brain, suggesting potential for exploring pathological conditions related to this pathway [Röver et al., 1997].

Carbonic Anhydrase Inhibitors : Nocentini et al. (2016) reported the synthesis and evaluation of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties as inhibitors of carbonic anhydrase. These compounds demonstrated significant inhibitory activity against several human isoforms of this enzyme, which plays a crucial role in physiological processes like respiration and pH regulation [Nocentini et al., 2016].

Endothelin Receptor Antagonists : Research by Murugesan et al. (1998) on biphenylsulfonamides explored the structure-activity relationships of these compounds as endothelin-A receptor selective antagonists. Such antagonists have potential therapeutic applications in managing diseases associated with endothelin, such as hypertension and heart failure [Murugesan et al., 1998].

Progesterone Receptor Antagonists : Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Their work highlights the potential of these compounds in treating conditions like uterine leiomyoma and breast cancer, showcasing the therapeutic versatility of the benzenesulfonamide scaffold [Yamada et al., 2016].

Microwave-Assisted Synthesis and Bioevaluation : A study by Gul et al. (2017) on the microwave-assisted synthesis of sulfonamide derivatives highlights the efficiency of this method in producing compounds with significant cytotoxic and enzyme inhibitory activities. Such approaches enhance the exploration of sulfonamides in drug discovery [Gul et al., 2017].

Mecanismo De Acción

Target of Action

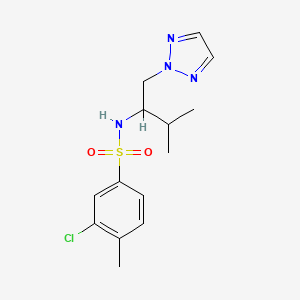

The primary target of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, which prevents the enzyme from carrying out its normal function .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

It’s known that the compound shows significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The result of the action of this compound is the inhibition of tumor growth . This is achieved through the compound’s ability to inhibit CA IX, leading to a disruption in the tumor cells’ metabolism and a subsequent decrease in cell proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-15(13-7-3-1-4-8-13)11-12-16-20(18,19)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJNJAIWDNAHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)